molecular formula C16H13NO4 B14630683 N-(4-Benzoylbenzoyl)glycine CAS No. 53053-10-4

N-(4-Benzoylbenzoyl)glycine

Cat. No.: B14630683
CAS No.: 53053-10-4
M. Wt: 283.28 g/mol
InChI Key: MYWMNIXAEGPGOO-UHFFFAOYSA-N
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Description

N-(4-Benzoylbenzoyl)glycine: is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzoylbenzoyl)glycine typically involves the reaction of 4-benzoylbenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Benzoylbenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoyl or halobenzoyl derivatives.

Scientific Research Applications

N-(4-Benzoylbenzoyl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Benzoylbenzoyl)glycine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Benzoylbenzoyl)glycine can be compared with other benzoyl derivatives and glycine conjugates:

    Similar Compounds: N-(4-Benzoylbenzoyl)alanine, N-(4-Benzoylbenzoyl)valine, and N-(4-Benzoylbenzoyl)leucine.

    Uniqueness: The presence of the benzoyl group attached to glycine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

53053-10-4

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(4-benzoylbenzoyl)amino]acetic acid

InChI

InChI=1S/C16H13NO4/c18-14(19)10-17-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,21)(H,18,19)

InChI Key

MYWMNIXAEGPGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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